molecular formula C14H17N3O3S B5637387 2,6-dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

2,6-dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B5637387
M. Wt: 307.37 g/mol
InChI Key: VBNWXLDMVYVFSH-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that includes a thiadiazole scaffold and benzamide groups. These moieties are known for their significant biological properties and are often explored in various pharmacological contexts.

Synthesis Analysis

The synthesis of compounds related to this chemical often involves facile, solvent-free methods under microwave irradiation. For instance, a series of similar compounds, N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide, were synthesized through a straightforward methodology (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed using techniques like IR, NMR, mass spectral study, and elemental analysis. Crystallographic studies of related compounds have shown various intra- and inter-molecular interactions that influence their structural stability and properties (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical properties of such compounds often involve their reactivity towards various biological targets. For example, thiadiazole derivatives exhibit a range of activities including analgesic, anti-inflammatory, and antimicrobial properties (Salgın-Gökşen et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are typically characterized as part of the synthesis and structural analysis process. These properties are crucial in determining the compound's suitability for various applications.

Chemical Properties Analysis

Compounds with the thiadiazole and benzamide groups are known for their potential biological activity, particularly in pharmacology. Their chemical properties, including reactivity and interactions with biological molecules, are often studied through molecular docking and other computational methods (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzamide derivatives have shown anti-inflammatory, anti-microbial, and anti-tumor activities .

properties

IUPAC Name

2,6-dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-4-6-11-16-17-14(21-11)15-13(18)12-9(19-2)7-5-8-10(12)20-3/h5,7-8H,4,6H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNWXLDMVYVFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

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